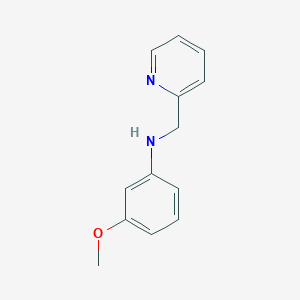

3-methoxy-N-(pyridin-2-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-methoxy-N-(pyridin-2-ylmethyl)aniline |

InChI |

InChI=1S/C13H14N2O/c1-16-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14-12/h2-9,15H,10H2,1H3 |

InChI Key |

TUSYFZJQDRMMQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy N Pyridin 2 Ylmethyl Aniline

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of 3-methoxy-N-(pyridin-2-ylmethyl)aniline reveals two primary logical disconnections for the formation of the central C-N bond.

Disconnection 'a' (N-C bond): This pathway involves disconnecting the bond between the aniline (B41778) nitrogen and the methylene (B1212753) carbon of the pyridinylmethyl group. This approach identifies 3-methoxyaniline and a pyridin-2-ylmethyl electrophile as the key precursors. The electrophilic precursor can be pyridine-2-carboxaldehyde (for reductive amination) or a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) (for direct alkylation). This strategy is often favored due to the commercial availability and relative stability of these starting materials.

Disconnection 'b' (Aryl C-N bond): An alternative disconnection breaks the bond between the nitrogen atom and the methoxy-substituted aromatic ring. This retrosynthetic route suggests an aryl halide (e.g., 1-bromo-3-methoxybenzene or 1-iodo-3-methoxybenzene) and pyridin-2-ylmethanamine (B45004) as the precursors. This approach falls under the category of catalyst-mediated cross-coupling reactions.

Based on this analysis, the principal precursors for the synthesis are:

3-Methoxyaniline

Pyridine-2-carboxaldehyde

2-(Chloromethyl)pyridine

Pyridin-2-ylmethanamine

1-Bromo-3-methoxybenzene or 1-Iodo-3-methoxybenzene

Classical Amination Strategies for N-Alkylation of Aniline Derivatives

Classical methods for forming the N-C bond are direct and widely employed in organic synthesis. These typically involve the reaction of an amine nucleophile with a suitable electrophile.

Reductive amination is a robust and highly effective method for synthesizing secondary amines. rsc.orgmdpi.com This two-step, one-pot process involves the initial reaction of an amine (3-methoxyaniline) with a carbonyl compound (pyridine-2-carboxaldehyde) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the target secondary amine. The reaction's efficiency is often pH-dependent, requiring mildly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.

A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions.

| Reducing Agent | Typical Solvent | Temperature (°C) | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | 0 to 25 | Common, inexpensive, but can also reduce the aldehyde if added prematurely. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF) | 20 to 25 | Milder and more selective for the iminium ion over the aldehyde; widely used. |

| Hydrogen (H₂) with metal catalyst (e.g., Pd/C, PtO₂) | Methanol, Ethanol | 20 to 50 | Catalytic hydrogenation is effective but may not be compatible with other reducible functional groups. mdpi.com |

This method is advantageous as it often proceeds with high conversion rates and minimizes the formation of over-alkylated byproducts. rsc.org

Direct N-alkylation involves the reaction of 3-methoxyaniline with an alkyl halide, such as 2-(chloromethyl)pyridine or its hydrohalide salt. This reaction is a classical nucleophilic substitution where the aniline nitrogen acts as the nucleophile, displacing the halide leaving group.

The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct, thereby preventing the protonation and deactivation of the starting aniline. A significant challenge with this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired product.

| Base | Solvent | Temperature (°C) | Notes |

| Potassium carbonate (K₂CO₃) | Acetonitrile, Dimethylformamide (DMF) | 25 to 80 | A common and moderately strong base suitable for many aniline alkylations. |

| Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 to 25 | A strong, non-nucleophilic base that irreversibly deprotonates the aniline, but requires anhydrous conditions. |

| Triethylamine (Et₃N) | Dichloromethane (DCM), Acetonitrile | 25 to 60 | An organic base that acts as an acid scavenger; can be less effective than inorganic bases. |

Catalyst-Mediated Coupling Reactions in Analogous Syntheses

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds, offering alternatives to classical methods, especially for constructing aryl amines. wikipedia.org

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, utilizing a palladium catalyst to couple an amine with an aryl halide or triflate. wikipedia.orglibretexts.org In the context of synthesizing an analogue of the target molecule, this reaction would typically involve coupling pyridin-2-ylmethanamine with an aryl halide like 1-bromo-3-methoxybenzene.

The reaction mechanism involves a catalytic cycle with steps of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The success of the reaction is highly dependent on the choice of the supporting phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. nih.govnih.gov

| Palladium Precursor | Ligand | Base | Typical Solvent |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | BINAP, Xantphos | Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane |

| Pd(OAc)₂ (Palladium(II) acetate) | SPhos, XPhos, RuPhos | Cesium carbonate (Cs₂CO₃) | Toluene, Dioxane |

| PdCl₂(dppf) | (dppf) | Potassium phosphate (B84403) (K₃PO₄) | Toluene, Dimethylformamide (DMF) |

This methodology is known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than other methods. wikipedia.orgacsgcipr.org

While palladium catalysis is prevalent, other transition metals, particularly copper, are also effective for C-N bond formation. The Ullmann condensation is a classical copper-catalyzed reaction that couples an amine with an aryl halide. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov

Modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under significantly milder conditions. acs.org These reactions often use a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand like a diamine or an amino acid (e.g., L-proline). acs.orgsemanticscholar.org

| Copper Source | Ligand | Base | Typical Solvent |

| Copper(I) iodide (CuI) | L-Proline, N-Methylglycine | Potassium carbonate (K₂CO₃) | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) |

| Copper(I) oxide (Cu₂O) | 1,10-Phenanthroline | Cesium carbonate (Cs₂CO₃) | Dioxane, Toluene |

| Copper powder (activated) | None | Potassium carbonate (K₂CO₃) | N-Methyl-2-pyrrolidone (NMP), Pyridine (B92270) |

The Ullmann-type reaction is a valuable alternative to palladium-catalyzed methods, particularly given copper's lower cost and toxicity. nih.gov

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific published research focusing on the detailed optimization and green chemistry approaches for the synthesis of This compound .

Similarly, there is no specific information available on the application of novel and green chemistry approaches, such as Microwave-Assisted Organic Synthesis (MAOS) or mechanochemical methods, for the synthesis of this compound. Research in these areas tends to focus on broader classes of compounds or more commercially significant molecules.

Therefore, it is not possible to generate an article that adheres to the strict requirements of the provided outline, which necessitates detailed research findings and data tables for the following sections:

Novel and Green Chemistry Approaches in Synthesis

Mechanochemical Synthesis Methodologies

Without specific scientific studies on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

Biocatalytic Routes to Analogous Compounds

The synthesis of chiral amines, which are vital components in 40-45% of small-molecule pharmaceuticals, is increasingly benefiting from biocatalysis. mdpi.com Enzymes, particularly transaminases and reductive aminases, are at the forefront of developing stereoselective methods for producing primary and secondary amines, which are structurally related to this compound.

Transaminases for Asymmetric Synthesis

Transaminases (TAs), also known as amine transferases (ATAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde. illinois.edumanchester.ac.uk This reaction produces a new chiral amine with high enantioselectivity. nih.gov The ω-transaminases (ω-TAs) are especially versatile in synthetic chemistry because they can accept substrates lacking a carboxyl group, such as various ketones and amines, expanding their applicability for producing a wide range of chiral amines. mdpi.comresearchgate.net

The mechanism is a two-step "ping-pong-bi-bi" process where the enzyme's PLP cofactor first accepts the amino group from the donor, forming a pyridoxamine (B1203002) phosphate (PMP) intermediate. mdpi.comdiva-portal.org Subsequently, the amino group is transferred to the ketone or aldehyde substrate, regenerating the PLP and releasing the newly formed amine product. mdpi.com

Despite their potential, industrial applications of transaminases can face challenges such as unfavorable reaction equilibria and inhibition by substrates or products. sci-hub.seresearchgate.net To overcome these hurdles, researchers have developed several strategies:

Protein Engineering: Modifying the enzyme's structure to improve substrate scope, stability, and activity. nih.gov

Reaction Engineering: Employing methods like in-situ product removal or using multi-enzyme cascades to shift the reaction equilibrium towards the product. mdpi.comnih.gov

'Smart' Amine Donors: Utilizing specific amine donors that drive the reaction to completion. mdpi.comnih.gov

Reductive Aminases for Secondary Amine Synthesis

The direct formation of secondary amines, which share the core structure of this compound, can be achieved using reductive aminases (RedAms) or imine reductases (IREDs). researchgate.net These enzymes catalyze the asymmetric reductive amination of a ketone with a primary amine. researchgate.net This transformation is highly valuable as it constructs the C-N bond and sets the stereochemistry in a single step. The reaction involves the enzyme-catalyzed formation of an imine intermediate from the ketone and amine, followed by a stereoselective reduction using a nicotinamide (B372718) cofactor (NAD(P)H) to yield the chiral secondary amine. researchgate.netresearchgate.net

The discovery and engineering of RedAms have demonstrated their significant potential for industrial-scale manufacturing. For instance, an engineered reductive aminase was developed for the commercial production of a cis-cyclobutyl-N-methylamine, a key intermediate for the Janus kinase 1 (JAK1) inhibitor abrocitinib. The engineered enzyme showed a greater than 200-fold improvement in performance over the wild-type, enabling a manufacturing process with a 73% isolated yield. researchgate.net

Chemoenzymatic and Multi-Enzyme Cascades

Combining biocatalysis with traditional chemical catalysis or other enzymatic steps in a one-pot cascade offers powerful routes to complex molecules like N-aryl amines. nih.gov A notable chemoenzymatic approach combines the synthesis of a chiral primary amine using a biocatalyst with a subsequent palladium-catalyzed Buchwald-Hartwig N-arylation. nih.gov This method allows for the creation of diverse α-chiral aniline derivatives, which are structurally analogous to this compound, by forming the key nitrogen-aryl bond. nih.gov

Furthermore, purely biocatalytic cascades have been developed. Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, for example, has been used for the asymmetric synthesis of N-arylated aspartic acids. This enzyme catalyzes the addition of various arylamines to fumarate (B1241708) with high conversion and excellent enantiomeric excess (>99% ee). scispace.comrug.nl Such strategies highlight the potential of biocatalysis to construct the N-aryl linkage found in many valuable compounds.

Despite a comprehensive search for scholarly articles and spectroscopic data, specific experimental ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry data for the compound "this compound" is not publicly available in the searched resources. The generation of a detailed and scientifically accurate article, as per the requested outline, is contingent on the availability of this primary spectral data.

The structural elucidation of a novel or sparsely studied compound like this compound would fundamentally rely on the application of the advanced methodologies outlined in the query. Techniques such as high-resolution mass spectrometry would be essential for determining the compound's exact molecular weight and elemental composition. Concurrently, a suite of NMR experiments, from basic one-dimensional ¹H and ¹³C NMR to more sophisticated two-dimensional methods like COSY, HSQC, and HMBC, would be indispensable for assembling the precise connectivity of the atoms within the molecule.

Without access to the raw or processed spectral data from these analytical techniques for the specific compound , a detailed analysis and the creation of the requested data tables are not feasible. The professional and authoritative tone required for the article necessitates that the information presented be based on verifiable experimental findings.

Therefore, while the framework for a thorough structural analysis has been provided in the query, the absence of empirical data for "this compound" prevents the creation of the specified article.

Advanced Methodologies for Structural Elucidation of 3 Methoxy N Pyridin 2 Ylmethyl Aniline and Its Derivatives

Mass Spectrometry (MS) Methodologies for Molecular Characterization

Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The fragmentation of 3-methoxy-N-(pyridin-2-ylmethyl)aniline under EI conditions can be predicted based on the stability of the resulting carbocations and radical cations.

The molecular ion [M]•+ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (214.26 g/mol ). The most probable fragmentation pathways involve the cleavage of the bonds adjacent to the secondary amine nitrogen, as these lead to resonance-stabilized fragments.

A primary fragmentation route is the cleavage of the C-N bond between the aniline (B41778) nitrogen and the methylene (B1212753) bridge (benzylic cleavage). This pathway is common in N-benzylaniline derivatives and results in the formation of a stable pyridin-2-ylmethyl cation. nih.gov Another significant fragmentation involves the cleavage of the bond between the methylene carbon and the pyridine (B92270) ring. The presence of a methoxy (B1213986) group on the aniline ring can influence the relative abundance of fragments. researchgate.net

The proposed fragmentation pathways are:

α-Cleavage: Loss of a hydrogen atom from the methylene bridge to form a stable iminium cation at m/z 213.

Benzylic Cleavage (Pathway A): Cleavage of the N-CH₂ bond to form the highly stable pyridin-2-ylmethyl cation (tropylium-like ion) at m/z 92 and a 3-methoxyaniline radical.

Benzylic Cleavage (Pathway B): Formation of the 3-methoxyanilinium radical cation at m/z 123 and a pyridin-2-ylmethyl radical.

Further Fragmentation: The 3-methoxyaniline fragment (m/z 123) can further lose a methyl radical (•CH₃) to yield a fragment at m/z 108, or lose carbon monoxide (CO) following rearrangement to yield a fragment at m/z 95.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 214 | [M]•+ | [C₁₃H₁₄N₂O]•+ | Molecular Ion |

| 213 | [M-H]+ | [C₁₃H₁₃N₂O]+ | α-Cleavage at methylene bridge |

| 123 | [C₇H₉NO]•+ | [CH₃OC₆H₄NH₂]•+ | Cleavage of N-CH₂ bond |

| 92 | [C₆H₆N]+ | [C₅H₄NCH₂]+ | Cleavage of N-CH₂ bond |

| 108 | [C₆H₆NO]+ | [OC₆H₄NH₂]+ | Loss of •CH₃ from m/z 123 |

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features: the secondary amine, the aromatic rings (aniline and pyridine), the ether linkage, and the methylene bridge. Aromatic secondary amines typically show a single, sharp N-H stretching band. spectroscopyonline.comorgchemboulder.comopenstax.org The C-N stretching vibration for aromatic amines is observed at a higher frequency than for aliphatic amines. orgchemboulder.comlibretexts.org

The expected vibrational modes include:

N-H Stretch: A single, medium-intensity band characteristic of a secondary amine.

C-H Stretch (Aromatic): Bands appearing above 3000 cm⁻¹ for the C-H bonds on the pyridine and aniline rings.

C-H Stretch (Aliphatic): Symmetric and asymmetric stretching bands for the -CH₂- group.

C=C and C=N Stretch (Aromatic): Multiple sharp bands in the fingerprint region characteristic of the pyridine and benzene (B151609) rings.

C-O Stretch (Ether): A strong band corresponding to the asymmetric C-O-C stretch of the methoxy group.

C-N Stretch: A band in the 1250-1335 cm⁻¹ range confirming the aromatic amine structure. orgchemboulder.com

N-H Bend: An out-of-plane bending (wagging) vibration. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 |

| C-H Stretch | Aromatic (sp²) | 3100 - 3000 |

| C-H Stretch | Aliphatic (sp³) | 2950 - 2850 |

| C=C / C=N Stretch | Aromatic Rings | 1610 - 1450 |

| C-O Stretch | Aryl Ether | 1275 - 1200 (asymmetric) |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

| N-H Wag | Secondary Amine | 910 - 665 |

Single Crystal X-ray Diffraction Analysis Methodologies

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

The methodology involves growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to solve the crystal structure.

While the specific crystal structure for this compound is not publicly documented, data from closely related derivatives, such as 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, illustrate the type of parameters obtained from such an analysis. researchgate.net These studies reveal crucial information about molecular conformation, such as the dihedral angles between the aromatic rings, and details about crystal packing, including intermolecular forces like hydrogen bonding or π–π stacking. researchgate.net For example, in a related Pd(II) complex of 4-methoxy-N-(pyridin-2-ylmethyl) aniline, the nitrogen atoms of the pyridine and amine moieties coordinate to the metal center. researchgate.net

Table 3: Representative Single Crystal X-ray Diffraction Data for a Related Derivative, 4-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8573 (8) |

| b (Å) | 20.334 (4) |

| c (Å) | 13.629 (3) |

| β (°) | 90.57 (3) |

| Volume (ų) | 1068.9 (4) |

| Z (molecules/unit cell) | 4 |

Elemental Analysis (CHNS) Methodologies

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides an empirical formula for the compound, which can be compared against the theoretical composition to verify its purity and identity.

The standard methodology involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas (or its oxides, which are subsequently reduced to N₂). The resulting gases are then separated and quantified using techniques such as gas chromatography with a thermal conductivity detector. chemcollective.org

For this compound, with the molecular formula C₁₃H₁₄N₂O, the theoretical elemental composition can be calculated based on its molecular weight of 214.26 g/mol . nih.gov Experimental results are typically considered acceptable if they fall within ±0.4% of the theoretical values, confirming the sample's purity.

Table 4: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical Mass % | Typical Experimental Range % |

|---|---|---|---|

| Carbon (C) | C₁₃H₁₄N₂O | 72.87% | 72.47% - 73.27% |

| Hydrogen (H) | C₁₃H₁₄N₂O | 6.59% | 6.19% - 6.99% |

| Nitrogen (N) | C₁₃H₁₄N₂O | 13.07% | 12.67% - 13.47% |

| Oxygen (O) | C₁₃H₁₄N₂O | 7.47% | (by difference) |

Computational Chemistry and Theoretical Investigations of 3 Methoxy N Pyridin 2 Ylmethyl Aniline

Quantum Chemical Calculations (DFT and Ab Initio)

Density Functional Theory (DFT) and ab initio methods are powerful tools for exploring the intricacies of molecular systems. For a molecule like 3-methoxy-N-(pyridin-2-ylmethyl)aniline, these calculations, typically employing basis sets such as 6-311++G(d,p) with functionals like B3LYP, can elucidate its electronic structure, predict spectroscopic signatures, and map its electrostatic potential.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of chemical reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 3-methoxyaniline moiety. The nitrogen atom of the secondary amine and the π-system of the methoxy-substituted benzene (B151609) ring contribute significantly to this orbital, marking this region as the primary site for electron donation and electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine (B92270) ring, particularly on the π* orbitals of the aromatic system. This distribution identifies the pyridine ring as the likely site for accepting electrons in nucleophilic reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Theoretical calculations for analogous aromatic amines suggest a HOMO-LUMO gap that is indicative of a stable yet reactive molecule, capable of participating in various chemical transformations.

| Parameter | Expected Calculated Value (eV) | Significance |

|---|---|---|

| Energy of HOMO (EHOMO) | ~ -5.5 to -6.0 | Indicates electron-donating ability |

| Energy of LUMO (ELUMO) | ~ -0.5 to -1.0 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 to 5.5 | Relates to chemical reactivity and kinetic stability |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, one can assign the characteristic peaks observed experimentally to specific molecular motions.

For this compound, key vibrational modes would include the N-H stretching of the secondary amine, the C-N stretching of the amine bridge, the aromatic C-H stretching of both rings, and the asymmetric and symmetric stretching of the C-O-C bond of the methoxy (B1213986) group. Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts, providing a powerful tool for structural confirmation.

| Vibrational Mode | Expected Calculated Wavenumber (cm-1) | Spectroscopic Signature |

|---|---|---|

| N-H Stretch | 3400 - 3450 | Sharp to broad peak in IR |

| Aromatic C-H Stretch | 3000 - 3100 | Multiple sharp peaks in IR and Raman |

| Aliphatic C-H Stretch | 2850 - 2950 | Peaks in IR and Raman |

| C=N/C=C Ring Stretch | 1580 - 1620 | Strong peaks in IR and Raman |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong, characteristic peak in IR |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting its electrophilic and nucleophilic sites. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of electron deficiency (positive potential).

In this compound, the most negative potential (red/yellow) is expected to be concentrated around the nitrogen atom of the pyridine ring, making it a prime target for protonation and electrophilic attack. The oxygen atom of the methoxy group would also exhibit a region of negative potential. Conversely, the most positive potential (blue) would be located around the hydrogen atom of the N-H group, identifying it as a hydrogen bond donor site. The EPS analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which dictate the molecule's behavior in a biological or material context.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methylene (B1212753) bridge connecting the aniline (B41778) and pyridine rings allows for multiple conformations. Understanding the preferred spatial arrangement and dynamic behavior of the molecule is essential for predicting its properties and interactions.

Structural studies of the analogous compound N-benzylaniline reveal that the molecule adopts a twisted conformation in the solid state, with the planes of the two aromatic rings being nearly perpendicular to each other. researchgate.net This arrangement minimizes steric hindrance between the rings. For this compound, a similar twisted conformation is expected to be the most stable. The key dihedral angles, which describe the rotation around the central bonds, would define this geometry. Potential energy surface (PES) scans, performed by systematically rotating these bonds and calculating the energy at each step, can precisely map out the low-energy conformations.

| Dihedral Angle | Description | Expected Value for Stable Conformer (°) |

|---|---|---|

| C(pyridyl)-C(methylene)-N-C(aniline) | Rotation around the C-N bond | ~180 (anti-periplanar) |

| C(methylene)-N-C(aniline)-C(aniline ring) | Twist of the aniline ring relative to the bridge | Variable, contributing to overall twist |

| Inter-ring Dihedral | Angle between the planes of the two rings | ~80 - 90 (based on N-benzylaniline analog) researchgate.net |

While quantum chemical calculations describe the molecule in a vacuum, Molecular Dynamics (MD) simulations offer insights into its behavior in a more realistic, solvated environment. By simulating the motion of the molecule and surrounding solvent molecules (e.g., water) over time, MD can reveal how the molecule's conformation fluctuates and how it interacts with its environment.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to study the intricate details of reaction mechanisms. For a molecule like this compound, which possesses multiple potentially reactive sites, these methods are invaluable.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain the electronic characteristics and reactivity of compounds. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The interaction between the HOMO of one molecule and the LUMO of another is central to predicting chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted aniline ring, making it the likely site for electrophilic attack. The nitrogen atom of the aniline and the methoxy group's oxygen atom, with their lone pairs of electrons, would contribute significantly to the HOMO. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, suggesting that this moiety would be the preferred site for nucleophilic attack.

Computational studies on similar aniline and pyridine derivatives support these general predictions. For instance, theoretical studies of aniline derivatives show that the HOMO is typically centered on the aniline ring, influencing its reactivity in electrophilic aromatic substitution. Similarly, calculations on pyridine derivatives indicate a lower energy LUMO associated with the pyridine ring, making it susceptible to nucleophilic addition or substitution.

Table 1: Illustrative Frontier Molecular Orbital Energies for Structurally Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Aniline | -5.21 | -0.15 | 5.06 |

| 3-Methoxyaniline | -5.08 | -0.09 | 4.99 |

| 2-(Aminomethyl)pyridine | -5.89 | -0.25 | 5.64 |

| This compound (Predicted) | -5.1 to -5.3 | -0.1 to -0.3 | ~4.8 to 5.2 |

Note: The values for this compound are hypothetical predictions based on the trends observed in its constituent moieties. Actual values would require specific DFT or other quantum mechanical calculations.

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are instrumental in locating and analyzing the geometry and energy of these fleeting structures.

For this compound, several reactions could be of interest for transition state elucidation:

N-Alkylation/Arylation: The secondary amine nitrogen could undergo further reactions. A computational study of such a reaction would involve modeling the approach of an alkylating or arylating agent and calculating the energy profile to find the transition state for the formation of a new N-C bond.

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution by the methoxy and amino groups. Theoretical calculations could determine the transition states for reactions like nitration or halogenation at the ortho and para positions relative to the activating groups, thus predicting the regioselectivity of the reaction. Studies on aniline itself have shown that the transition states for ortho and para substitution are generally lower in energy than for meta substitution.

Reactions involving the Pyridine Ring: The pyridine ring can undergo nucleophilic substitution, particularly if activated by an appropriate substituent or if the nitrogen is quaternized. Transition state calculations could shed light on the feasibility and mechanism of such transformations.

A computational investigation would typically involve scanning the potential energy surface of the reacting system to locate a saddle point, which corresponds to the transition state. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

In Silico Modeling of Molecular Interactions

In silico modeling is a powerful approach in medicinal chemistry and materials science to predict how a molecule might interact with a biological target or another molecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.

Given the presence of both hydrogen bond donors (the N-H group) and acceptors (the pyridine nitrogen, the methoxy oxygen, and the aniline nitrogen), as well as aromatic rings capable of π-π stacking, this compound has the potential to interact with a variety of biological receptors.

In a typical docking simulation, a 3D structure of the target receptor is obtained from a repository like the Protein Data Bank. The ligand, this compound, would be built and its geometry optimized. Docking software would then systematically explore different conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that approximates the binding affinity.

Docking studies on structurally related N-(pyridin-4-ylmethyl)aniline derivatives have been performed to investigate their potential as kinase inhibitors, demonstrating the utility of this approach for this class of compounds. These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues and π-π stacking with aromatic residues in the active site.

While docking provides a qualitative and often semi-quantitative prediction of binding, more rigorous methods can be used to calculate the binding free energy. These calculations provide a more accurate estimate of the affinity of a ligand for a receptor.

Common methods for binding energy calculations include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods involve running molecular dynamics (MD) simulations of the ligand-receptor complex in a simulated aqueous environment. The MD simulation allows the system to explore different conformations, providing a more realistic model of the binding event.

From the snapshots of the MD trajectory, the binding free energy is calculated by summing the molecular mechanics energies, the polar solvation energies (calculated using the PB or GB models), and the nonpolar solvation energies (often estimated from the solvent-accessible surface area).

Table 2: Illustrative Binding Energy Contributions from an MM/GBSA Calculation for a Hypothetical Ligand-Receptor Complex

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | +35.5 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -42.5 |

Note: This table presents hypothetical data to illustrate the typical components and their relative magnitudes in a binding energy calculation. The actual values would depend on the specific ligand and receptor system.

Chemical Reactivity and Derivatization Studies of 3 Methoxy N Pyridin 2 Ylmethyl Aniline

Reactions at the Aniline (B41778) Nitrogen and Aromatic Ring

The aniline portion of the molecule is rich in electron density, making it susceptible to attack by electrophiles. The secondary amine and the methoxy (B1213986) group are both strong activating, ortho-, para-directing groups, which significantly influences the regioselectivity of electrophilic aromatic substitution reactions. The nitrogen atom itself, being nucleophilic, is a prime site for acylation and sulfonylation.

The aniline ring in 3-methoxy-N-(pyridin-2-ylmethyl)aniline is highly activated towards electrophilic aromatic substitution (EAS). The directing effects of the secondary amine (at C1) and the methoxy group (at C3) are synergistic, primarily directing incoming electrophiles to the positions ortho and para to their locations. Specifically, the amine directs to positions 2, 4, and 6, while the methoxy group directs to positions 2, 4, and 6. Consequently, the C4 and C6 positions are strongly activated by both groups, making them the most probable sites for substitution. The C2 position is also activated, but substitution here may be subject to steric hindrance from the adjacent pyridylmethylamino group. When N-(2-alkynyl)aniline derivatives containing a methoxy group are cyclized, the reaction typically proceeds at the position para to the methoxy group, which is less sterically hindered. nih.gov

Standard EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed readily on this activated ring, likely yielding disubstituted products if the reaction conditions are not carefully controlled.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions This table outlines the expected major products from common EAS reactions based on the directing effects of the amine and methoxy groups.

| Reaction Type | Reagent | Expected Major Product(s) |

| Bromination | Br₂ in acetic acid | 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)aniline and/or 6-bromo-3-methoxy-N-(pyridin-2-ylmethyl)aniline |

| Nitration | HNO₃, H₂SO₄ (cold, dilute) | 4-nitro-3-methoxy-N-(pyridin-2-ylmethyl)aniline and/or 6-nitro-3-methoxy-N-(pyridin-2-ylmethyl)aniline |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-acetyl-3-methoxy-N-(pyridin-2-ylmethyl)aniline |

The secondary amine nitrogen in this compound is nucleophilic and readily undergoes acylation and sulfonylation. N-acylation is a common reaction for amines, often utilizing reagents like acetic anhydride (B1165640) or acetyl chloride to introduce an acetyl group. nih.gov These reactions are typically carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the HCl byproduct and drive the reaction to completion. youtube.com Similarly, N-sulfonylation can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to form a sulfonamide. These reactions modify the electronic properties of the aniline moiety and can serve as a method for installing protecting groups.

Table 2: Representative N-Acylation and N-Sulfonylation Reactions This table details the expected outcomes of reacting the aniline nitrogen with common acylating and sulfonylating agents.

| Reaction Type | Reagent(s) | Expected Product |

| N-Acetylation | Acetic anhydride or Acetyl chloride, Pyridine | N-acetyl-3-methoxy-N-(pyridin-2-ylmethyl)aniline |

| N-Benzoylation | Benzoyl chloride, Pyridine | N-benzoyl-3-methoxy-N-(pyridin-2-ylmethyl)aniline |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | 3-methoxy-N-(p-toluenesulfonyl)-N-(pyridin-2-ylmethyl)aniline |

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for characteristic reactions such as N-oxidation and quaternization.

The pyridine nitrogen can be selectively oxidized to form a pyridine N-oxide. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org In molecules containing multiple amine functionalities, selective N-oxidation of the pyridine ring can be achieved. nih.gov The resulting N-oxide exhibits altered reactivity compared to the parent pyridine; the oxygen atom increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to both electrophilic and nucleophilic attack.

Table 3: Pyridine N-Oxidation This table shows the expected product from the oxidation of the pyridine nitrogen.

| Reagent(s) | Expected Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | 3-methoxy-N-(1-oxido-pyridin-2-ylmethyl)aniline |

| Hydrogen peroxide, Acetic acid | 3-methoxy-N-(1-oxido-pyridin-2-ylmethyl)aniline |

The nucleophilic pyridine nitrogen can react with alkyl halides in an SN2 reaction to form quaternary pyridinium (B92312) salts. This process is known as quaternization. mdpi.com The reaction rate and yield can be influenced by the nature of the alkyl halide and the steric environment around the nitrogen atom. nih.gov For example, reaction with methyl iodide would yield the corresponding N-methylpyridinium iodide salt. This modification introduces a permanent positive charge on the pyridine ring, significantly altering the molecule's physical and electronic properties.

Table 4: Quaternization of the Pyridine Nitrogen This table provides examples of expected quaternization products.

| Alkylating Agent | Expected Product |

| Methyl iodide (CH₃I) | 2-((3-methoxyanilino)methyl)-1-methylpyridin-1-ium iodide |

| Ethyl bromide (CH₃CH₂Br) | 1-ethyl-2-((3-methoxyanilino)methyl)pyridin-1-ium bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | 1-benzyl-2-((3-methoxyanilino)methyl)pyridin-1-ium chloride |

Transformations of the Methoxy Group

The methoxy group on the aniline ring is generally stable. However, under specific and often harsh conditions, it can be cleaved to reveal a phenolic hydroxyl group. This O-demethylation is a key transformation for aryl methyl ethers.

Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). google.com The use of phase-transfer catalysts in conjunction with HBr has been shown to improve the rate of demethylation for various aryl methyl ethers. researchgate.net This conversion of a methoxy group to a hydroxyl group can dramatically change the biological activity and solubility of the molecule.

Table 5: O-Demethylation of the Methoxy Group This table lists common reagents for the cleavage of the aryl methyl ether and the resulting product.

| Reagent(s) | Expected Product |

| Boron tribromide (BBr₃) | 3-hydroxy-N-(pyridin-2-ylmethyl)aniline |

| Hydrobromic acid (HBr, 48%) | 3-hydroxy-N-(pyridin-2-ylmethyl)aniline |

Strategic Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogues of this compound is fundamental to understanding how structural modifications influence its biological activity or material properties. SAR studies involve the systematic alteration of different parts of the molecule.

To explore the electronic and steric requirements for activity, derivatives with various substituents on both the aniline and pyridine rings are synthesized. This is generally achieved by employing substituted starting materials in the core synthetic route, which typically involves the reductive amination of an aldehyde with an amine or the nucleophilic substitution of a halide.

Aniline Ring Modification: A library of analogues can be generated by reacting 2-pyridinecarboxaldehyde (B72084) with a series of substituted anilines (e.g., 2-fluoro-5-methoxyaniline, 4-chloro-3-methoxyaniline) under reductive amination conditions (e.g., using sodium triacetoxyborohydride). Alternatively, substituted 3-methoxyanilines can be reacted with 2-(chloromethyl)pyridine (B1213738).

Pyridine Ring Modification: To modify the pyridine ring, 3-methoxyaniline can be reacted with a series of substituted 2-(chloromethyl)pyridines (e.g., 4-chloro-2-(chloromethyl)pyridine) or substituted 2-pyridinecarboxaldehydes.

The choice of substituents often includes a range of electron-donating groups (e.g., methyl, additional methoxy), electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl, cyano), and sterically diverse groups to map the interaction space of the molecule. nih.govnih.gov

Table 3: Examples of Analogues for SAR Studies of Aromatic Rings

| Modification Site | Substituent | Rationale |

|---|---|---|

| Aniline Ring (Position 4, 5, 6) | Fluoro (F), Chloro (Cl) | Probe electronic and halogen bonding effects. |

| Aniline Ring (Position 4) | Methyl (CH₃), Trifluoromethyl (CF₃) | Contrast effects of electron-donating vs. withdrawing groups. |

| Pyridine Ring (Position 4, 5, 6) | Chloro (Cl) | Modify pyridine basicity and introduce new interaction points. |

Alkyl Linker Modification: The length and rigidity of the methylene (B1212753) linker can be altered. For instance, using 2-(2-aminoethyl)pyridine (B145717) as a starting material would introduce a flexible ethylene (B1197577) linker. Incorporating conformational constraints, such as through cyclization or the introduction of methyl groups on the linker, can provide insight into the bioactive conformation. mdpi.com

Amine Functionality Modification: The secondary amine is a key interaction point. Its role can be probed by:

N-Alkylation: Conversion to a tertiary amine (e.g., N-methylation) eliminates the hydrogen bond donor capability. This can be achieved through reaction with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or with an alkyl halide in the presence of a base.

Conversion to Amide/Sulfonamide: Acylation with an acyl chloride (e.g., acetyl chloride) or a sulfonyl chloride (e.g., methanesulfonyl chloride) replaces the basic amine with a neutral, planar amide or a tetrahedral sulfonamide, respectively. This modification significantly alters the electronic and steric profile around the nitrogen atom.

These modifications are crucial for developing a comprehensive understanding of the molecule's SAR. nih.gov

Table 4: Examples of Linker and Amine Modifications

| Modification Type | Resulting Structure | Synthetic Reagent(s) | Rationale |

|---|---|---|---|

| N-Methylation | Tertiary Amine | Formaldehyde / Formic Acid | Remove H-bond donor, increase basicity. |

| N-Acetylation | Amide | Acetyl Chloride / Base | Introduce H-bond acceptor, remove basicity. |

| Linker Homologation | Ethylene Linker | 2-(2-chloroethyl)pyridine | Increase flexibility and distance between rings. |

Coordination Chemistry and Supramolecular Assembly with 3 Methoxy N Pyridin 2 Ylmethyl Aniline As a Ligand

Ligand Design Principles for Metal Complexation

The efficacy of 3-methoxy-N-(pyridin-2-ylmethyl)aniline as a ligand is rooted in several key structural features. It is designed as a classic N,N'-bidentate chelating agent, featuring two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the secondary amine.

Key design aspects include:

Chelation: The pyridine and amine nitrogen atoms are separated by a flexible methylene (B1212753) (-CH₂-) bridge. This arrangement is ideal for forming a stable five-membered chelate ring upon coordination to a single metal center. This "chelate effect" results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands.

Donor Atoms: The pyridine nitrogen acts as a robust σ-donor, while the secondary amine nitrogen also provides a lone pair for coordination. The relative basicity of these two sites can influence the coordination process and the properties of the resulting complex.

Electronic Tuning: The presence of a methoxy (B1213986) (-OCH₃) group at the 3-position (meta) of the aniline (B41778) ring exerts an electronic influence on the ligand framework. As an electron-donating group through resonance (and slightly electron-withdrawing through induction), it modulates the electron density on the aniline amine nitrogen, thereby fine-tuning the ligand's donor strength and the electronic properties of the metal center in the final complex.

Structural Flexibility: The methylene linker provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometries of various metal ions, from square planar to tetrahedral or octahedral. researchgate.net This flexibility is crucial for the formation of not only simple mononuclear complexes but also more complex polynuclear or supramolecular assemblies. diva-portal.orgrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using N-(pyridin-2-ylmethyl)aniline derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Pd, Pt, Cu, Zn)

Complexes of this ligand family with late transition metals have been successfully synthesized and characterized. For instance, palladium(II) complexes are often prepared by reacting the ligand with precursors like [Pd(CH₃CN)₂Cl₂] in ethanol. researchgate.net The resulting products are typically stable, air-insensitive solids that can be purified by recrystallization.

Studies on the closely related 4-methoxy-N-(pyridin-2-ylmethyl)aniline have shown the formation of well-defined complexes with Pd(II), Zn(II), and Cd(II). researchgate.net X-ray crystallography has been instrumental in confirming the molecular structures of these complexes, revealing, for example, distorted square planar geometries for Pd(II) centers. researchgate.netresearchgate.net Copper(II) complexes of similar N,N'-bidentate pyridinylmethylaniline ligands have also been synthesized, yielding mononuclear, dinuclear, and polynuclear structures depending on the specific ligand and reaction conditions. researchgate.net

The characterization of these complexes is comprehensive, employing a suite of analytical techniques:

NMR Spectroscopy (¹H, ¹³C): Confirms the coordination of the ligand to the metal, as evidenced by shifts in the signals of the pyridine and methylene protons.

Infrared (IR) Spectroscopy: Shows characteristic shifts in the vibrational frequencies of the N-H and pyridine ring C=N bonds upon complexation.

Elemental Analysis: Confirms the stoichiometric composition of the synthesized complexes.

Main Group Metal Adducts

While research has predominantly focused on transition metals, the Lewis basic nitrogen donor sites of this compound are also capable of forming adducts with main group metals. For example, cadmium(II), a post-transition metal, has been shown to form complexes with the 4-methoxy analog. researchgate.net It is expected that Lewis acidic main group elements (e.g., Al, Ga, Sn) could coordinate to the nitrogen atoms, although such compounds are less extensively documented in the literature compared to their transition metal counterparts.

Binding Modes and Coordination Geometries

The structural versatility of this compound allows for various binding modes and results in different coordination geometries, largely dictated by the nature of the metal ion.

Monodentate vs. Multidentate Coordination

The ligand is intrinsically designed for bidentate (multidentate) coordination, acting as a chelating agent through both the pyridine (Npy) and amine (Namine) nitrogen atoms. researchgate.net This N,N' chelation is the most common and stable binding mode, leading to the formation of a five-membered metallacycle.

While theoretically possible, monodentate coordination, likely through the more sterically accessible or electronically favorable pyridine nitrogen, is less common. jscimedcentral.com Such a binding mode might be observed under conditions of steric hindrance from other bulky ligands or in specific stoichiometric ratios where the metal-to-ligand ratio is low. However, the thermodynamic stability offered by the chelate effect strongly favors the bidentate mode.

The coordination of N-(pyridin-2-ylmethyl)aniline derivatives to metals like Pd(II) and Pt(II) almost invariably results in a square planar geometry, with the ligand occupying two cis-positions. researchgate.netrsc.org For other metals like Cu(II) or Zn(II), the coordination geometry can be more varied, with distorted square pyramidal, trigonal bipyramidal, or tetrahedral geometries being observed in related systems. researchgate.netresearchgate.net

Below is a table summarizing crystallographic data for a representative palladium(II) complex with the analogous 4-methoxy-N-(pyridin-2-ylmethyl)aniline ligand, illustrating a typical coordination environment.

| Parameter | Value | Description |

|---|---|---|

| Coordination Geometry | Distorted Square Planar | Typical for Pd(II) with N,N' bidentate ligands. researchgate.net |

| Pd-Npy Bond Length (Å) | ~2.03 | Bond distance between Palladium and the Pyridine Nitrogen. |

| Pd-Namine Bond Length (Å) | ~2.08 | Bond distance between Palladium and the Amine Nitrogen. |

| Pd-Cl Bond Length (Å) | ~2.29 - 2.31 | Bond distances for the two chloride ligands. |

| Npy-Pd-Namine Angle (°) | ~82.5 | The "bite angle" of the chelating ligand. |

Spectroscopic Signatures of Complex Formation

Spectroscopic analysis provides clear and consistent evidence of the coordination of this compound to a metal center. The electronic and structural changes that occur upon complexation are reflected in distinct shifts in IR and NMR spectra.

Spectroscopic Signatures of Complex Formation

Infrared (IR) Spectroscopy: Upon coordination to a metal, the vibrational frequency of the N-H bond in the amine typically shifts to a lower wavenumber due to the donation of electron density to the metal, which weakens the N-H bond. Furthermore, the C=N stretching vibrations of the pyridine ring are known to shift to higher wavenumbers (15-20 cm⁻¹) upon coordination, providing a clear diagnostic marker for the involvement of the pyridine nitrogen in bonding. kpi.ua

¹H NMR Spectroscopy: The formation of a metal complex leads to significant changes in the chemical environment of the ligand's protons. The protons on the pyridine ring, especially the one at the 6-position (alpha to the nitrogen), typically experience a downfield shift upon coordination. Similarly, the methylene protons (-CH₂-) often show a shift and may become diastereotopic, leading to more complex splitting patterns. The N-H proton signal may also shift or broaden significantly.

The table below summarizes the expected spectroscopic changes upon complexation.

| Spectroscopic Technique | Observed Change | Reason |

|---|---|---|

| IR Spectroscopy | Shift in N-H stretch (typically to lower cm⁻¹) | Weakening of the N-H bond upon coordination of amine nitrogen. |

| IR Spectroscopy | Shift in pyridine C=N stretch (to higher cm⁻¹) | Coordination of the pyridine nitrogen to the metal center. kpi.ua |

| ¹H NMR Spectroscopy | Downfield shift of pyridine protons (esp. H-6) | Deshielding effect due to electron donation from pyridine nitrogen to the metal. |

| ¹H NMR Spectroscopy | Shift and/or change in multiplicity of methylene (-CH₂-) protons | Change in the electronic environment and conformational rigidity upon chelation. |

Applications in Catalysis and Materials Science (Mechanistic Focus)

The ligand this compound, featuring both a pyridine and an aniline moiety, presents a versatile scaffold for the development of novel catalysts and materials. The presence of multiple nitrogen donor atoms allows for the formation of stable complexes with a variety of transition metals, which are central to many catalytic processes and the construction of advanced materials like metal-organic frameworks (MOFs). The electronic properties of the ligand, influenced by the methoxy substituent on the aniline ring, can further modulate the reactivity and structural characteristics of its metal complexes.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific properties of a MOF, such as pore size, surface area, and chemical functionality, are dictated by the choice of the metal and the organic linker. While a wide array of ligands has been employed in the synthesis of MOFs, detailed research specifically utilizing this compound as a primary or secondary ligand for MOF construction is not extensively documented in publicly available scientific literature.

Table 1: Potential MOF Architectures with this compound

| Metal Ion | Potential Coordination Geometry | Possible MOF Dimensionality | Potential Applications |

| Zn(II) | Tetrahedral | 2D or 3D | Luminescence, Sensing |

| Cu(II) | Square Planar or Octahedral | 1D, 2D, or 3D | Catalysis, Gas Sorption |

| Co(II) | Tetrahedral or Octahedral | 2D or 3D | Magnetism, Catalysis |

| Cd(II) | Octahedral | 3D | Gas Storage |

This table presents hypothetical scenarios based on the known coordination preferences of metal ions and the structural features of the ligand, in the absence of specific experimental data for this compound-based MOFs.

The methoxy group on the aniline ring could also play a significant role in the properties of a resulting MOF. It can influence the electronic environment of the metal centers, potentially enhancing catalytic activity. Moreover, the methoxy group could participate in host-guest interactions within the pores of the MOF, leading to selective adsorption of small molecules.

Future research in this area would involve the systematic investigation of reaction conditions, such as solvent systems, temperature, and the choice of metal precursors, to successfully incorporate this compound into stable and porous MOF structures. Characterization of these novel materials would be crucial to understand their structural features and to explore their potential applications in areas like gas storage, separation, and heterogeneous catalysis.

While specific and detailed mechanistic studies on homogeneous catalytic cycles involving metal complexes of this compound are not widely reported, the catalytic potential of this ligand can be inferred from research on analogous pyridine-aniline systems. Metal complexes of ligands bearing the N-(pyridin-2-ylmethyl)aniline core have demonstrated activity in various catalytic transformations, including polymerization and transfer hydrogenation.

The role of the ligand in a homogeneous catalytic cycle is multifaceted. It stabilizes the metal center, influences its electronic properties, and can sterically control the approach of substrates. In the case of this compound, the bidentate coordination to a metal center creates a stable chelate ring, which is often a key feature for a robust catalyst.

A plausible catalytic cycle where a metal complex of this compound could be active is in transfer hydrogenation reactions. In such a process, the ligand would support a metal center (e.g., iridium or rhodium) that facilitates the transfer of hydrogen from a donor molecule to a substrate. The electronic effect of the 3-methoxy group, being an electron-donating group, would increase the electron density on the metal center. This, in turn, could enhance the oxidative addition step or influence the reactivity of the metal-hydride intermediate, which is a key species in the catalytic cycle.

Table 2: Postulated Mechanistic Steps in a Catalytic Cycle Involving a [M(this compound)] Catalyst

| Catalytic Step | Description | Role of the Ligand |

| Pre-catalyst Activation | The initial metal complex is converted into the active catalytic species, often by removal of a labile ligand. | The N,N'-chelation of the ligand provides stability to the metal center during activation. |

| Substrate Coordination | The substrate binds to the vacant coordination site on the metal center. | The steric bulk of the ligand can influence the orientation of the coordinated substrate, potentially leading to stereoselectivity. |

| Key Catalytic Transformation | The rate-determining step of the cycle, such as migratory insertion or reductive elimination. | The electronic properties of the ligand, modulated by the methoxy group, can influence the energetics of this step. |

| Product Release | The product dissociates from the metal center, regenerating the active catalyst. | The ligand framework must be robust enough to prevent decomposition of the catalyst upon product release. |

This table outlines a generalized catalytic cycle and the potential roles of the this compound ligand based on established principles of homogeneous catalysis, as specific mechanistic data for this complex is not available.

Further research is necessary to synthesize and characterize metal complexes of this compound and to evaluate their catalytic activity in various organic transformations. Detailed mechanistic investigations, including kinetic studies and computational modeling, would be invaluable in elucidating the precise role of this ligand in homogeneous catalysis and for the rational design of more efficient catalysts.

Mechanistic Investigations of Biological Interactions of 3 Methoxy N Pyridin 2 Ylmethyl Aniline

Molecular Target Identification and Characterization

No publicly accessible research data was found regarding the identification and characterization of specific molecular targets for 3-methoxy-N-(pyridin-2-ylmethyl)aniline.

There are no available in vitro assay data detailing the binding of this compound to any enzymes, nor are there studies describing its potential inhibitory or activation mechanisms.

Information on the in vitro receptor ligand binding kinetics and thermodynamics of this compound is not present in the current scientific literature.

No electrophysiological studies on recombinant ion channels have been published that investigate the modulatory effects of this compound.

Cellular Pathway Modulation Studies (Mechanistic Focus)

There is a lack of research focused on the mechanistic modulation of cellular pathways by this compound.

No studies conducted on isolated cellular systems to determine the specific pathway activation or inhibition by this compound are publicly available.

There are no published mechanistic assays detailing how this compound may modulate protein-protein interactions.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Influence of Structural Variations on Molecular Target Affinity

There is currently no publicly available research detailing the synthesis and evaluation of structural analogs of this compound. Structure-activity relationship (SAR) studies, which are crucial for understanding how modifications to a molecule's chemical structure affect its binding affinity to a specific biological target, have not been reported for this compound. Such studies would typically involve the systematic alteration of the methoxy (B1213986) group's position on the aniline (B41778) ring, substitution on the pyridine (B92270) ring, and modification of the benzylic amine linker. The resulting data would be presented in tables to correlate structural changes with changes in biological activity, but this information is not available.

Elucidation of Pharmacophore Features for Specific Interactions

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific target. No pharmacophore models have been developed or published for this compound or its close analogs. The elucidation of key features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, which are critical for specific molecular interactions, remains undetermined for this compound.

Mechanistic Preclinical Studies (Focus on Molecular Mechanism, not Therapeutic Efficacy)

Ex Vivo Biochemical Pathway Analysis

Ex vivo studies, which involve the analysis of biological tissues in an artificial environment outside the organism, are instrumental in elucidating the biochemical pathways modulated by a compound. There are no published reports of ex vivo biochemical pathway analyses for this compound. Such investigations would be necessary to determine its effects on specific cellular signaling cascades or enzymatic activities, but this research has not been conducted or made public.

Target Engagement Studies in Animal Models

Target engagement studies in animal models are essential to confirm that a compound interacts with its intended molecular target in vivo. Methodologies for such studies are well-established, but their application to this compound has not been documented in the scientific literature. Therefore, there is no data to confirm its interaction with any specific biological target in a living organism.

Future Directions and Emerging Research Avenues for 3 Methoxy N Pyridin 2 Ylmethyl Aniline

Exploration of Unconventional Synthetic Routes

The conventional synthesis of N-aryl pyridinylmethylamines, including 3-methoxy-N-(pyridin-2-ylmethyl)aniline, typically involves reductive amination. This well-established method, however, is being supplemented by unconventional synthetic strategies that offer improvements in efficiency, safety, and sustainability.

Future research will likely focus on the following areas:

Continuous Flow Chemistry : The implementation of continuous flow reactors for reductive amination processes presents a significant opportunity. researchgate.netrsc.orgvapourtec.comacs.org Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for facile scalability. researchgate.netrsc.org Systems utilizing solid-supported reagents, such as sodium borohydride (B1222165) columns, could streamline the synthesis and purification of this compound and its derivatives. vapourtec.comacs.org

Biocatalysis : The use of enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), is a rapidly growing field for the synthesis of secondary amines. nih.govacs.orgresearchgate.netacs.org These biocatalysts operate under mild conditions and can offer high chemo-, regio-, and stereoselectivity. nih.govacs.org Future work could involve engineering specific enzymes for the efficient synthesis of pyridinylmethylaniline scaffolds, potentially enabling the creation of chiral analogues. acs.orgacs.org Developing multi-enzyme cascades in one-pot or continuous flow systems could further enhance the atom economy and efficiency of these synthetic routes. nih.govacs.org

Novel Catalytic Systems : Exploration of new metal-based or organocatalytic systems for pyridine (B92270) synthesis and functionalization could lead to more direct and efficient routes. ntu.edu.sgntu.edu.sgorganic-chemistry.org For instance, copper-catalyzed [3+3] type condensation reactions have emerged as a powerful method for constructing substituted pyridine rings, which could be adapted for novel syntheses of precursors to the target molecule. ntu.edu.sgorganic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow | Enhanced safety, scalability, process control | Optimization of reactor design, use of solid-supported reagents |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, cascade reactions |

| Novel Catalysis | Improved efficiency, novel disconnections | Development of new catalysts for pyridine ring formation |

Discovery of Novel Biological Targets and Mechanistic Pathways

The pyridine and substituted aniline (B41778) moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comnih.gov Derivatives of N-(pyridin-2-ylmethyl)aniline have already shown promise in several therapeutic areas, suggesting that this compound could interact with a range of biological targets.

Emerging research avenues include:

PI3K/mTOR Pathway Inhibition : The phosphatidylinositol-3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in cancer and other diseases. nih.govresearchgate.netcore.ac.ukmdpi.commdpi.com Many dual PI3K/mTOR inhibitors incorporate scaffolds containing pyridine, pyrimidine, and aniline-like fragments. nih.govcore.ac.uk Future studies could involve synthesizing a library of derivatives based on this compound to probe their inhibitory activity against these crucial kinases. Understanding the structure-activity relationship could lead to the development of novel therapeutics for cancer or neuroinflammatory disorders. core.ac.ukmdpi.com

Ion Channel Modulation : Analogues such as 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine have been identified as potent inhibitors of the Kv1.5 potassium channel, a target for atrial fibrillation. nih.gov This suggests that the N-(pyridin-2-ylmethyl)aniline core is a viable scaffold for developing new antiarrhythmic agents. Investigating the effect of the 3-methoxy substituent and other modifications on ion channel activity and selectivity is a promising research direction.

Antimalarial and Antimicrobial Activity : Pyridine derivatives have a long history as antimalarial and antimicrobial agents. nih.govnih.gov Screening this compound and its analogues against various pathogens, including resistant strains of Plasmodium falciparum and bacteria like MRSA, could uncover new therapeutic leads. nih.govnih.gov

Neurodegenerative Diseases : Some N-(pyridin-2-ylmethyl)aniline derivatives have been investigated for their ability to interact with metal-amyloid-β species, which are implicated in Alzheimer's disease. researchgate.net This bifunctional interaction highlights a potential application in developing chemical tools or therapeutic agents to modulate the pathological processes of neurodegeneration. researchgate.net

Integration into Advanced Materials and Nanoscience Research

The bidentate N,N'-donor atoms of the N-(pyridin-2-ylmethyl)aniline scaffold make it an excellent ligand for coordinating with a wide array of transition metals. This property opens up significant avenues for its use in materials science and catalysis.

Future research is expected to focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The flexible nature of this ligand allows for the formation of diverse coordination architectures, including discrete mononuclear or dinuclear complexes, as well as extended 1D, 2D, or 3D coordination polymers. researchgate.netdiva-portal.org By varying the metal ion, counter-anion, and crystallization conditions, materials with interesting properties such as porosity, guest-exchange capabilities, and specific magnetic or optical responses can be designed. diva-portal.org

Catalysis : Metal complexes derived from N-(pyridin-2-ylmethyl)aniline analogues have demonstrated catalytic activity in polymerization reactions, such as for methyl methacrylate (B99206) (MMA). researchgate.net Future work could explore the catalytic potential of new complexes in other important organic transformations, leveraging the electronic and steric tunability of the ligand by modifying the substituents on the aniline ring.

Functional Materials : The integration of these metal complexes into larger systems could lead to the development of new functional materials. For example, they could serve as building blocks for magnetic materials, sensors, or components in light-emitting devices, depending on the choice of metal and the resulting supramolecular structure. researchgate.netjscimedcentral.com

| Material Type | Potential Application | Research Direction |

| Coordination Polymers | Gas storage, separation | Synthesis of porous materials with tunable properties |

| Metal Complexes | Homogeneous catalysis | Development of catalysts for polymerization and organic synthesis |

| Hybrid Materials | Sensors, electronics | Incorporation of complexes into polymers or onto surfaces |

Development of Optically Active Analogues and Chiral Resolution Techniques

While this compound itself is achiral, the introduction of chirality can unlock new applications, particularly in asymmetric catalysis and pharmacology, where enantiomers often exhibit different biological activities.

Prospective research areas include:

Asymmetric Synthesis : Developing synthetic routes to introduce a stereocenter into the molecule is a key first step. This could be achieved by, for example, modifying the methylene (B1212753) bridge or by synthesizing analogues with chiral substituents on either the aniline or pyridine rings. Asymmetric reduction of a corresponding imine precursor using chiral catalysts is a promising strategy.

Chiral Resolution : For racemic mixtures of chiral analogues, efficient resolution techniques will be crucial. Kinetic resolution, a method where one enantiomer reacts faster than the other, is a powerful tool. acs.orgrsc.orgethz.ch Future research could explore:

Enzymatic Resolution : Using lipases to selectively acylate one enantiomer of a chiral amine is a well-established and green method. mdpi.comgoogle.com

Catalytic Kinetic Resolution : Employing chiral catalysts, such as N-heterocyclic carbenes (NHCs) or chiral phosphoric acids, can achieve highly efficient separation of enantiomers. acs.orgrsc.org These methods could be adapted to resolve novel chiral N-aryl amines based on the target scaffold. acs.orgethz.ch

Application in Chemical Biology as a Molecular Probe

The conjugated π-system of the pyridinylaniline core suggests inherent photophysical properties that could be exploited for the development of molecular probes for biological imaging and sensing.

Emerging research directions in this area are:

Fluorescent Probes : Aniline and pyridine derivatives are components of various fluorophores. rsc.orgresearchgate.net The electronic properties of this compound could make it sensitive to its local environment, potentially leading to changes in fluorescence emission in response to polarity, pH, or binding to specific biomolecules. rsc.org This could be harnessed to create probes that report on cellular microenvironments.

Ion and Small Molecule Sensing : By incorporating specific recognition motifs, the core structure could be adapted to create fluorescent sensors for biologically important species. For example, the bidentate chelation site could be used to design probes for specific metal ions. Alternatively, functionalization could lead to probes for amino acids or other small molecules, similar to how pyrroloquinoline derivatives have been used to detect lysine. nih.gov

Bioimaging : Once a probe with desirable sensing properties is developed, it could be applied to visualize the distribution and dynamics of its target analyte within living cells. This provides a powerful tool for understanding complex biological processes and disease states.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methoxy-N-(pyridin-2-ylmethyl)aniline, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via nucleophilic amination using 1-fluoro-3-methoxybenzene and 2-(aminomethyl)pyridine under alkaline conditions (e.g., N,N-diisopropylethylamine in DMF at room temperature). Modifications include refluxing under nitrogen to enhance reaction efficiency . Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification, yielding >95% purity .

- Key Data :

| Starting Materials | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 1-fluoro-3-methoxybenzene | DMF | DIPEA | 85–90% | |

| Aniline derivatives | Acetone | None | 96% (post-column) |

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Peaks at δ = 8.58 ppm (pyridyl H), 4.47 ppm (CH₂ linker), and 6.67 ppm (aniline aromatic H) confirm connectivity .

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 73.6° between pyridyl and aniline moieties) to analyze steric effects .

Advanced Research Questions

Q. What mechanistic insights explain the divergent DNA-binding behaviors of metal complexes derived from this compound?

- Methodology : Compare coordination chemistry of Pd(II) vs. Cu(II) complexes. Use UV-Vis spectroscopy and electrophoretic mobility shift assays (EMSA) to study DNA interaction modes (e.g., groove binding vs. oxidative cleavage). Molecular docking predicts initial electrostatic interactions in the minor groove .

- Key Finding : Pd(II) complexes induce stronger DNA strand cleavage due to stable coordination geometry, whereas Cu(II) exhibits redox-mediated cleavage .